molecular formula C16H17ClN2O3S B4570366 N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4570366
M. Wt: 352.8 g/mol
InChI Key: VSIBISRNICRYOY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0648413 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Compounds structurally similar to N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide have been evaluated for cardiac electrophysiological activity. Specifically, compounds like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a class III agent, showed promising results in both in vitro and in vivo models of reentrant arrhythmias, indicating potential in cardiac applications (Morgan et al., 1990).

Synthesis and Industrial Applications

  • Research on the synthesis of compounds related to this compound, such as Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, is significant for industrial production. These processes focus on higher yield, lower cost, and are suitable for large-scale manufacturing (Yang Jian-she, 2009).

Analytical Chemistry Applications

  • Nonaqueous capillary electrophoresis has been employed for the separation of compounds related to this compound, indicating its application in analytical chemistry for quality control and substance analysis (Ye et al., 2012).

Inhibition of Metalloenzymes

  • Novel compounds derived from benzamide, like 4-Amino-N-(4-sulfamoylphenyl)benzamide, have been synthesized and investigated as inhibitors of carbonic anhydrase, a metalloenzyme. This highlights their potential use in targeting specific enzymes for therapeutic or biochemical studies (Ulus et al., 2013).

Prodrug Research

  • Research on prodrug forms of N-methylsulfonamides, including compounds structurally related to this compound, has been conducted. This research is essential for developing more effective and targeted drug delivery systems (Larsen et al., 1988).

Metabolic Pathway Studies

  • Studies on the absorption, distribution, metabolism, and excretion of compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide in rats and dogs provide insights into their metabolic pathways, which is crucial for drug development and toxicological studies (Yue et al., 2011).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-11-14(17)5-4-6-15(11)18-16(20)12-7-9-13(10-8-12)19(2)23(3,21)22/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBISRNICRYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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